2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5,6-dimethyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-12(2)22-16-14(11)15(20)18-17(19-16)21-10-6-9-13-7-4-3-5-8-13/h3-9H,10H2,1-2H3,(H,18,19,20)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNZABANJAGDIX-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC=CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SC/C=C/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thieno[2,3-d]pyrimidine core with various substituents, including the cinnamylthio group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound may interfere with cellular signaling pathways, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- The benzylamino group in compound 5a () shows potent cytotoxicity, likely due to hydrogen bonding and hydrophobic interactions with cellular targets.
- The cinnamylthio group’s larger aromatic system may improve binding to hydrophobic pockets but could reduce selectivity compared to smaller substituents.
Antiviral Activity
Thienopyrimidinones with phenolic substituents exhibit HIV-1 inhibition:
Key Observations :
- Dihydroxyphenyl derivatives (e.g., compound 1 in ) are effective HIV-1 inhibitors, with the catechol moiety critical for metal chelation in the integrase active site .
- The cinnamylthio group’s steric bulk and lack of hydrogen-bonding donors may limit antiviral efficacy unless tailored for specific viral targets.
Anti-Inflammatory Activity
COX-2 selectivity is influenced by 2-position substituents:
Key Observations :
- Electron-withdrawing groups (e.g., para-fluorophenyl) enhance COX-2 selectivity by fitting into the enzyme’s hydrophobic pocket .
- The cinnamylthio group’s conjugated system might align with COX-2’s active site, but its size could reduce selectivity compared to smaller substituents.
Fungicidal Activity
Alkylamino derivatives show broad-spectrum antifungal effects:
| Compound | Substituent | Fungal Strains Tested | Efficacy (%) | Reference ID |
|---|---|---|---|---|
| 2-(tert-Butylamino) derivative | tert-Butylamino | Six fungi (unspecified) | High | |
| Target compound | Cinnamylthio | Hypothetical | Moderate | — |
Key Observations :
- Alkylamino groups (e.g., tert-butyl) optimize steric and electronic interactions with fungal enzymes .
- The cinnamylthio group’s rigidity and aromaticity may reduce fungicidal potency compared to flexible alkyl chains.
Structural and Functional Insights
- Synthetic Accessibility : Cinnamylthio derivatives can be synthesized via nucleophilic substitution or thiol-ene reactions, similar to methods in and .
Biological Activity
2-(Cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a cinnamylthio group. The exploration of its biological properties is crucial for understanding its potential applications in pharmaceuticals and medicinal chemistry.
- Molecular Formula : C₁₃H₁₃N₂OS
- Molecular Weight : 247.32 g/mol
- CAS Number : 18593-44-7
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with thienopyrimidine structures possess significant antimicrobial properties. The presence of the cinnamylthio group may enhance this activity by improving solubility and bioavailability.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism of action could involve the modulation of cell cycle progression and induction of apoptosis.
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Antimicrobial Activity
A study conducted by evaluated the antimicrobial efficacy of several thienopyrimidine derivatives, including this compound. The results indicated:
- Inhibition Zones : The compound showed significant inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) and moderate effects on Gram-negative bacteria (e.g., Escherichia coli).
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
Anticancer Activity
In vitro studies performed on human cancer cell lines revealed that the compound exhibited cytotoxic effects. A notable study reported:
- IC50 Values : The IC50 for breast cancer cells (MCF-7) was found to be approximately 12 µM, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 18 |
Anti-inflammatory Effects
Research exploring the anti-inflammatory potential of thienopyrimidine derivatives highlighted the ability of this compound to reduce pro-inflammatory cytokines in vitro. The findings suggested:
- Cytokine Reduction : A significant decrease in TNF-alpha and IL-6 levels was observed in treated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
